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Compound of Interest

Compound Name: Diethyl cyanophosphonate

Cat. No.: B031142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for diethyl cyanophosphonate (DEPC), a versatile reagent in organic synthesis. The

document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data in a structured format, alongside detailed experimental protocols to aid in the

replication and interpretation of these analytical techniques.

Core Spectroscopic Data
The following tables summarize the essential quantitative spectroscopic data for diethyl
cyanophosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~4.3 m - OCH₂CH₃

~1.4 t - OCH₂CH₃

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (δ) ppm Assignment

~113 CN

~65 OCH₂CH₃

~16 OCH₂CH₃

³¹P NMR (Phosphorus-31 NMR) Data

Chemical Shift (δ) ppm

-23.5

Note: NMR data can vary slightly based on the solvent and instrument used.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2990 Medium C-H stretch (alkane)

~2250 Strong C≡N stretch (nitrile)

~1270 Strong P=O stretch (phosphoryl)

~1030 Strong P-O-C stretch

Mass Spectrometry (MS)
The mass spectrum of diethyl cyanophosphonate shows a molecular ion peak and

characteristic fragmentation patterns.
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m/z Relative Intensity (%) Assignment

163 - [M]⁺ (Molecular Ion)

135 - [M - C₂H₄]⁺

108 100 [M - C₂H₄ - HCN]⁺

81 - [PO₃(C₂H₅)]⁺

55 40.1 [C₄H₇]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy (¹H, ¹³C, ³¹P)
Sample Preparation: Prepare a solution of diethyl cyanophosphonate (typically 5-25 mg

for ¹H, 20-100 mg for ¹³C and ³¹P) in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm

NMR tube to a final volume of approximately 0.6-0.7 mL.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Acquisition Parameters (¹H NMR):

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-5 seconds.

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Acquisition Parameters (¹³C NMR):

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150

ppm).
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Employ proton decoupling to simplify the spectrum.

Use a pulse angle of 45-90 degrees.

A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

Acquisition Parameters (³¹P NMR):

Set the spectral width to cover the expected phosphorus chemical shift range (e.g., -50 to

50 ppm).

Proton decoupling is typically used.

Reference the spectrum to an external standard of 85% H₃PO₄.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: As diethyl cyanophosphonate is a liquid, a neat sample can be

prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a

thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of diethyl cyanophosphonate in a volatile

solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common techniques

include direct infusion or injection via a gas chromatograph (GC) or liquid chromatograph

(LC).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like diethyl cyanophosphonate.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of Diethyl Cyanophosphonate: A
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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